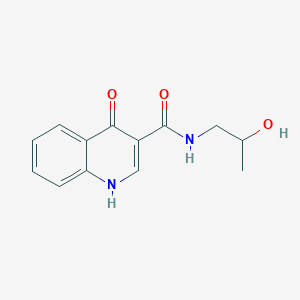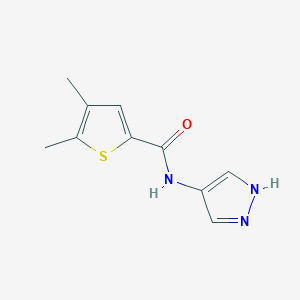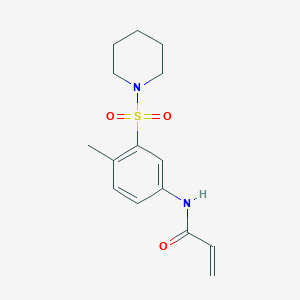
2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CPA" and has been studied extensively for its ability to modulate various biological pathways.
Mecanismo De Acción
The mechanism of action of 2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide is not fully understood, but it is believed to modulate various biological pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
CPA has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against neuronal damage. Additionally, CPA has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. However, a limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in clinical settings.
Direcciones Futuras
There are several future directions for research on 2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide. One potential direction is to further investigate its potential as an anti-cancer agent and its mechanism of action in cancer cells. Another direction is to explore its potential as a neuroprotective agent and its mechanism of action in animal models of neurological disorders. Additionally, research could focus on optimizing the synthesis of CPA to improve its efficacy and reduce any potential side effects.
Métodos De Síntesis
The synthesis of 2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide can be achieved through a multi-step reaction process involving the reaction of cyclohexanone with hydrazine hydrate to form cyclohexyl hydrazine. The resulting cyclohexyl hydrazine is then reacted with ethyl chloroacetate to form 2-cyclohexyl-N-ethylidenehydrazinecarboxamide. Finally, the desired compound, this compound, is obtained through the reaction of 2-cyclohexyl-N-ethylidenehydrazinecarboxamide with 4-methyl-1H-pyrazole-3,5-diamine.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. One study found that CPA exhibited significant anti-proliferative effects on cancer cells, indicating its potential as an anti-cancer agent. Another study demonstrated that CPA had anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, CPA has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-11(14-10-7-12-13-8-10)6-9-4-2-1-3-5-9/h7-9H,1-6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKXXJUCWGXCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

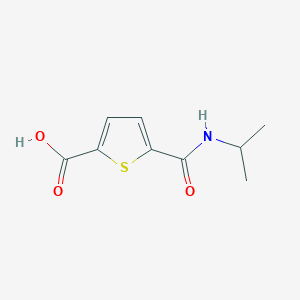
![Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate](/img/structure/B7541986.png)
![5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541987.png)
![4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)
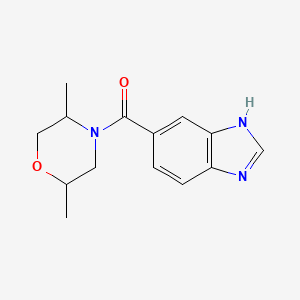
![1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)
